molecular formula C13H22F4O2 B14387751 Decyl 2,3,3,3-tetrafluoropropanoate CAS No. 88239-57-0

Decyl 2,3,3,3-tetrafluoropropanoate

Cat. No.: B14387751
CAS No.: 88239-57-0
M. Wt: 286.31 g/mol
InChI Key: JCZFNBYUZGAVNZ-UHFFFAOYSA-N
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Description

Decyl 2,3,3,3-tetrafluoropropanoate: is an organic compound with the molecular formula C13H22F4O2 It is a fluorinated ester, characterized by the presence of a decyl group attached to a tetrafluoropropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 2,3,3,3-tetrafluoropropanoate typically involves the esterification of decanol with 2,3,3,3-tetrafluoropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Decyl 2,3,3,3-tetrafluoropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Major Products Formed

    Hydrolysis: Decanol and 2,3,3,3-tetrafluoropropanoic acid.

    Reduction: Decanol and 2,3,3,3-tetrafluoropropanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Decyl 2,3,3,3-tetrafluoropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of decyl 2,3,3,3-tetrafluoropropanoate involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, potentially altering their structure and function. This interaction can lead to changes in the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes .

Comparison with Similar Compounds

Decyl 2,3,3,3-tetrafluoropropanoate can be compared with other fluorinated esters, such as:

  • Methyl 2,3,3,3-tetrafluoropropanoate
  • Ethyl 2,3,3,3-tetrafluoropropanoate
  • Propyl 2,3,3,3-tetrafluoropropanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the ester group. This compound is unique due to its longer decyl chain, which imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity .

Properties

CAS No.

88239-57-0

Molecular Formula

C13H22F4O2

Molecular Weight

286.31 g/mol

IUPAC Name

decyl 2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C13H22F4O2/c1-2-3-4-5-6-7-8-9-10-19-12(18)11(14)13(15,16)17/h11H,2-10H2,1H3

InChI Key

JCZFNBYUZGAVNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C(C(F)(F)F)F

Origin of Product

United States

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